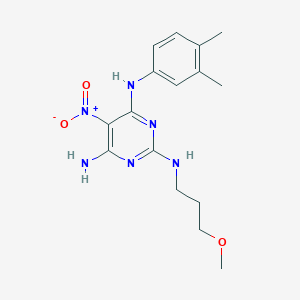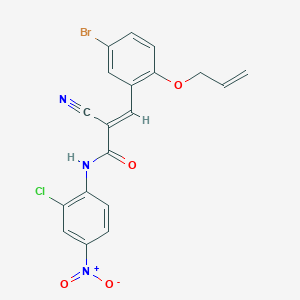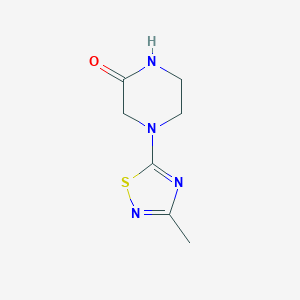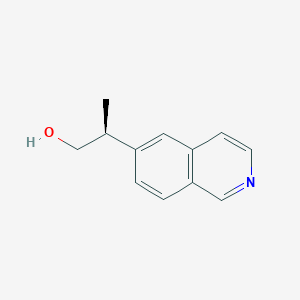![molecular formula C19H16N6OS B2610486 N-phenyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863459-15-8](/img/structure/B2610486.png)
N-phenyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-phenyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a compound that belongs to the class of pyrimidine and fused pyrimidine derivatives . These compounds have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many of them possess promising anticancer activity .
Synthesis Analysis
The synthesis of such compounds often involves heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with bifunctional compounds . The reaction conditions can be improved by adopting a mixed solvent of acetonitrile and ethanol to broaden the range of reaction substrates .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring and a triazole ring. Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Triazole is a five-membered heterocyclic compound containing three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving such compounds are often complex and involve multiple steps. The reactions can be influenced by various factors such as the type of substituents and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely depending on their specific structure and substituents. Pyrimidine is a six-membered heterocyclic organic colorless compound . Triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Applications De Recherche Scientifique
Antiasthma Agents
The compound's derivatives, particularly in the triazolopyrimidine class, have been investigated for their potential as antiasthma agents. By employing the human basophil histamine release assay, certain triazolopyrimidines were identified as effective mediators for release inhibitors, suggesting their utility in developing new treatments for asthma. These findings emphasize the compound's relevance in synthesizing pharmacologically active agents targeting respiratory conditions (Medwid et al., 1990).
Anticancer Agents
Research has also highlighted the synthesis of derivatives targeting cancer cells. New compounds with the core structure showed moderate to high anticancer activity against specific cancer cell lines, such as the MCF-7 human breast carcinoma cell line. This underscores the compound's potential as a scaffold for developing novel anticancer therapies (Abdelhamid et al., 2016).
Radioligand Imaging
Another significant application involves the synthesis of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). Derivatives of the compound have been developed as selective ligands, aiding in the visualization and study of neuroinflammation and other neurological conditions through PET imaging (Dollé et al., 2008).
Antimicrobial Agents
The compound's framework has also been utilized to synthesize derivatives with potent antibacterial activity. For instance, oxazolidinone derivatives bearing the triazolopyrimidine moiety were reported to exhibit significant inhibitory effects against gram-positive pathogens, suggesting their application in developing new antibiotics (Khera et al., 2011).
Mécanisme D'action
Target of action
Triazolopyrimidines and indole derivatives are known to bind with high affinity to multiple receptors . They are often used in the development of new therapeutic agents due to their diverse biological activities .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives, for example, have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of action
Compounds in the same class have been shown to have diverse biological activities, suggesting they could have multiple effects at the molecular and cellular level .
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c1-13-7-9-15(10-8-13)25-18-17(23-24-25)19(21-12-20-18)27-11-16(26)22-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVKKZXNNRLILE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC=C4)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(4-Fluoro-2-methylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2610403.png)
![N-[(4-chlorophenyl)(cyano)methyl]-4-(2-methyl-1,3-thiazol-4-yl)butanamide](/img/structure/B2610404.png)



![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2610411.png)


![Oxiran-2-yl-[2-[3-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B2610416.png)


![[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2610422.png)
![1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2610423.png)
![2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde](/img/structure/B2610425.png)